molecular formula C22H28ClN3O4S B2684947 N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216628-62-4

N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2684947
CAS No.: 1216628-62-4
M. Wt: 465.99
InChI Key: MKHDKWIKCAHTDW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry or drug design. It contains functional groups such as amides and ethers, which are common in pharmaceutical compounds .


Synthesis Analysis

While specific synthesis steps for this compound were not found, similar compounds are typically synthesized by coupling reactions. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid. The resulting intermediate compounds can then be treated with a chloroethyl compound to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .

Scientific Research Applications

Synthesis and Derivative Compounds

The scientific landscape for N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is rich, focusing on the synthesis of novel compounds and their biological activities. Researchers have synthesized a variety of derivative compounds, aiming to explore their potential in various applications, such as anti-inflammatory, analgesic, antimicrobial, anticancer, and as corrosion inhibitors.

  • Anti-inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds demonstrated significant anti-inflammatory and analgesic activities, highlighting their potential as cyclooxygenase inhibitors (Abu‐Hashem et al., 2020).

  • Corrosion Inhibitors : Hu et al. (2016) studied benzothiazole derivatives as corrosion inhibitors for carbon steel, showcasing how these compounds can offer high inhibition efficiencies against steel corrosion, indicating their potential industrial application in protecting materials (Hu et al., 2016).

  • Gastrointestinal Prokinetic Activity : Sakaguchi et al. (1992) explored benzamide derivatives for their pharmacological activities, identifying compounds with balanced gastrointestinal prokinetic and antiemetic activities, suggesting their use as new types of gastrointestinal agents (Sakaguchi et al., 1992).

  • Antimicrobial and Anticancer Potentials : Deep et al. (2016) synthesized 4-thiazolidinone derivatives, evaluating them for antimicrobial and anticancer potentials. These studies highlight the importance of structural modification in enhancing biological activities of compounds (Deep et al., 2016).

  • Photodynamic Therapy for Cancer : Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yield for photodynamic therapy, emphasizing the role of chemical synthesis in developing potential cancer treatments (Pişkin et al., 2020).

Future Directions

The future directions for this compound could involve further studies to evaluate its potential therapeutic effects, particularly its anti-inflammatory activity . It could also be interesting to explore its interactions with other biological targets.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S.ClH/c1-24(2)12-7-13-25(21(26)15-10-11-16(27-3)18(14-15)29-5)22-23-20-17(28-4)8-6-9-19(20)30-22;/h6,8-11,14H,7,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHDKWIKCAHTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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